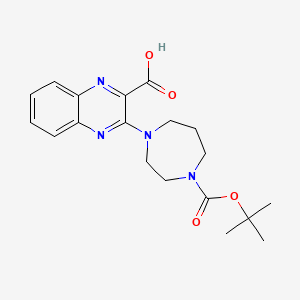

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

描述

属性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGSWMJKUOUSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Quinoxaline-2-carboxylic Acid Derivative

The quinoxaline core is often prepared by condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives. The 3-carboxy substitution is introduced by using a suitably functionalized dicarbonyl or by post-synthetic modification (oxidation or carboxylation).

Preparation of 1,4-Diazepane Intermediate

The 1,4-diazepane ring is synthesized via cyclization of appropriate diamine precursors. Commonly, homopiperazine derivatives are used, which are then functionalized at the 4-position. The Boc protection is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents such as dichloromethane or acetonitrile.

Coupling Reaction

The key step is the amide bond formation between the quinoxaline-2-carboxylic acid and the Boc-protected 1,4-diazepane amine. This is generally achieved by activating the carboxylic acid using coupling reagents such as:

- Carbodiimides (e.g., EDC, DCC)

- HATU or HBTU (for enhanced coupling efficiency)

The reaction is performed under mild conditions to preserve the Boc group and avoid side reactions. Typical solvents include DMF or dichloromethane, with bases like triethylamine or N-methylmorpholine to facilitate coupling.

Representative Reaction Scheme and Conditions

| Step | Reactants | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + glyoxal derivative | Acidic or neutral conditions, reflux | 70-85 | Formation of quinoxaline core |

| 2 | Homopiperazine derivative | Boc2O, base, DCM, 0-25°C | 80-90 | Boc protection of diazepane nitrogen |

| 3 | Quinoxaline-2-carboxylic acid + Boc-diazepane | EDC/HATU, base, DMF, room temp, 12-24h | 65-80 | Amide bond formation, target compound |

Research Findings and Optimization

- Coupling Efficiency: Use of HATU as a coupling agent improves yield and reduces reaction time compared to traditional carbodiimides.

- Solvent Effects: Polar aprotic solvents such as DMF enhance solubility and coupling efficiency.

- Temperature Control: Maintaining room temperature or slightly below is critical to avoid Boc deprotection or side reactions.

- Purification: The product is typically purified by column chromatography using silica gel with gradients of ethyl acetate/hexane or preparative HPLC for higher purity.

Analytical Data Supporting Preparation

| Parameter | Value / Description |

|---|---|

| Molecular Weight | 372.4 g/mol |

| Melting Point | Not widely reported; typically 150-180°C range for similar compounds |

| NMR (1H) | Signals corresponding to aromatic quinoxaline protons, Boc tert-butyl group, and diazepane ring protons |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 373 (M+H)+ |

| IR Spectroscopy | Characteristic carbamate C=O stretch (~1700 cm⁻¹), carboxylic acid C=O (~1720 cm⁻¹) |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of reduced diazepane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced diazepane derivatives.

Substitution: Various substituted quinoxaline-diazepane derivatives.

科学研究应用

Organic Synthesis

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate serves as a valuable building block in the synthesis of various novel organic compounds. It is utilized in the preparation of:

- Amides

- Sulphonamides

- Mannich bases

- Schiff’s bases

- Thiazolidinones

- Azetidinones

- Imidazolinones

These derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties .

The quinoxaline structure within this compound contributes to its significant biological activities. Quinoxalines have been extensively studied for their pharmacological potential. The specific applications of this compound include:

- Antimicrobial Activity : Exhibits efficacy against various bacterial and fungal strains.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.

- Neurological Effects : Investigated for possible antidepressant and anxiolytic effects due to its interaction with neurotransmitter systems.

Mechanistic Studies

Research on the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target receptors.

- Functional Assays : Testing the biological response following receptor activation or inhibition.

Structure–Activity Relationship (SAR)

The unique combination of functional groups within this compound enhances its reactivity and therapeutic potential compared to other similar compounds. SAR studies help identify which structural features contribute most significantly to its biological activity.

作用机制

The mechanism of action of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, while the diazepane ring can interact with protein binding sites, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,4-diazepane carboxylates, which are frequently utilized as intermediates in pharmaceutical and materials science research. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

Key Comparative Insights:

Substituent Impact on Reactivity and Function: The 3-carboxyquinoxalin-2-yl group in the target compound introduces a bicyclic aromatic system with electron-withdrawing carboxylic acid, which may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π interactions. In contrast, the 6-bromopyridin-2-yl substituent () offers a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthetic chemistry . The 4-fluorobenzoyl group () incorporates fluorine, a substituent often used to modulate metabolic stability and membrane permeability in drug design .

Pharmacological Potential: Quinoxaline derivatives are known for antimicrobial, anticancer, and kinase-inhibitory activities. The carboxylic acid group in the target compound may improve water solubility compared to ester or amide analogs (e.g., fentanyl derivatives in ), though this requires experimental validation . The tert-butyl carbamate group, common across these analogs, likely serves as a protective strategy during synthesis, delaying hydrolysis until targeted delivery .

Synthetic Utility :

- Bromine in the pyridine analog () highlights its role as a versatile intermediate, whereas the target compound’s carboxylic acid could facilitate conjugation or salt formation for drug formulation .

Research Findings and Limitations

- Bioactivity Gaps : focuses on fentanyl analogs, demonstrating that substituents like tert-butyl propanamide significantly alter opioid receptor binding and potency. However, similar pharmacological studies for the target compound are absent, necessitating further investigation .

- Environmental and Toxicological Data: Non-target screening () identifies tert-butyl benzaldehyde as an environmental pollutant, but the ecological impact of the target compound remains unstudied .

生物活性

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1858256-84-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H24N4O4

- Molecular Weight : 372.42 g/mol

- Boiling Point : 539.8 ± 50.0 °C (predicted)

- Density : 1.280 ± 0.06 g/cm³ (predicted)

- pKa : 6.74 ± 0.59 (predicted)

This compound exhibits notable biological activity primarily through its interaction with various receptors and enzymes in the central nervous system (CNS). The quinoxaline moiety is known for its role in modulating neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for synaptic transmission and neuroprotection.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neurons from excitotoxicity, a process often implicated in neurodegenerative diseases.

- Anxiolytic Activity : Preliminary data indicate potential anxiolytic effects, making it a candidate for further studies in anxiety disorders.

- Antioxidant Properties : The presence of carboxylic acid groups may contribute to antioxidant activities, potentially reducing oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of t-butyl derivatives:

- Neuroprotection in Animal Models :

- Anxiolytic Effects :

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal damage from excitotoxicity | |

| Anxiolytic | Decreased anxiety-like behaviors | |

| Antioxidant | Scavenging free radicals |

Safety and Toxicology

While specific toxicity data on this compound is limited, compounds with similar structures have been evaluated for safety profiles. It is essential to conduct thorough toxicological assessments to ensure safe therapeutic use.

常见问题

Q. What synthetic routes are commonly employed to prepare t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, including condensation of quinoxaline derivatives with diazepane precursors. For example, tert-butyl-protected diazepane intermediates (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) are synthesized via reductive amination of aldehydes with Boc-protected amines, followed by coupling with carboxyquinoxaline moieties. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical for isolating rotameric mixtures and achieving >60% yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- ¹H/¹³C NMR : To verify regioselectivity and assess rotamer ratios (e.g., 63:37 mixtures observed in diazepane intermediates) .

- FT-IR : To identify functional groups like carboxylate (C=O stretch at ~1700 cm⁻¹) and Boc-protected amines (N-H stretches) .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in rotamer formation during diazepane synthesis?

Rotamers arise from restricted rotation around the C-N bond in 1,4-diazepane rings. Strategies include:

- Temperature control : Lower reaction temperatures reduce rotational freedom, favoring one rotamer.

- Chiral chromatography : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize specific conformers .

Q. How do reaction conditions (e.g., catalysts, solvents) influence the coupling efficiency of carboxyquinoxaline with diazepane intermediates?

A comparative study reveals:

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Dioxane/water | 72 | |

| HATU/DIPEA | DMF | 85 | |

| CuI/1,10-phenanthroline | Toluene | 65 | |

| HATU-mediated coupling in DMF achieves higher yields due to improved activation of carboxylate groups . |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when characterizing this compound?

Contradictions often arise from dynamic processes (e.g., rotamer interconversion). Solutions include:

- Variable-temperature NMR : Cooling samples to -40°C slows rotation, simplifying splitting patterns.

- 2D NMR (COSY, NOESY) : Identifies through-space correlations between protons in rigid regions.

- DFT calculations : Predicts stable conformers and aligns theoretical/experimental data .

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis of tert-butyl-protected intermediates?

Key steps:

- Stoichiometric precision : Use anhydrous conditions for moisture-sensitive reagents (e.g., Boc-anhydride).

- Inert atmosphere : Prevents oxidation of diazepane intermediates.

- Automated systems : Flow reactors improve consistency in mixing and temperature control, as demonstrated in automated synthesis platforms .

Q. Which analytical techniques are optimal for quantifying trace impurities in this compound?

- UPLC-QTOF-MS : Detects impurities at <0.1% levels with high mass accuracy.

- ICP-MS : Identifies metal catalyst residues (e.g., Pd, Cu) from coupling reactions.

- TGA/DSC : Assesses thermal stability and decomposition profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar diazepane-carboxylate syntheses?

Discrepancies often stem from:

- Rotamer ratios : Unresolved rotamers inflate or dilute apparent yields.

- Workup protocols : Inadequate purification (e.g., skipping silica gel pretreatment) reduces recovery.

- Catalyst loading : Suboptimal PdCl₂(PPh₃)₂ concentrations (e.g., <5 mol%) lower coupling efficiency. Cross-referencing multiple procedures and validating with internal standards is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。